5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde
Description
Molecular Architecture and IUPAC Nomenclature
5-Hydroxy-2H-1,3-benzodioxole-4-carbaldehyde consists of a benzodioxole core—a benzene ring fused to a 1,3-dioxole ring. The numbering system places the oxygen atoms at positions 1 and 3 of the dioxole ring, with the aldehyde group (-CHO) at position 4 and a hydroxyl group (-OH) at position 5. The "2H" designation indicates the hydrogen attached to the benzodioxole ring at position 2, distinguishing it from other isomers.
The IUPAC name is derived from the parent benzodioxole structure, with substituents identified by their positions. The molecular formula is C₈H₆O₄ , and its molecular weight is 166.13 g/mol . The compound’s SMILES notation, O=Cc1c(O)ccc2c1OCO2 , reflects the aldehyde at position 4, hydroxyl at position 5, and the fused dioxole ring.
Comparative Analysis of Benzodioxole Derivatives
To contextualize 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde, its structure is compared to other benzodioxole derivatives:
This comparison highlights the unique positioning of substituents in the target compound, which may influence reactivity and stability.
Crystal Structure and Conformational Isomerism
While direct crystallographic data for 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde are limited, insights can be drawn from structurally related compounds. For example, 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde crystallizes with two independent molecules in the asymmetric unit, featuring intramolecular O⋯O contacts (2.649 Å) and O—H⋯O hydrogen bonds . These interactions stabilize the molecular conformation and packing.
In 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde, the hydroxyl at position 5 and aldehyde at position 4 likely form similar hydrogen-bonding networks. The benzodioxole ring’s planarity (deviations <0.02 Å) and π-conjugation may enable π-π stacking interactions in the crystal lattice, as observed in piperonal derivatives. Conformational isomerism is minimized due to the rigidity of the benzodioxole scaffold, though rotational freedom around the aldehyde group could allow minor variations in molecular packing.
Electronic Structure and Molecular Orbital Configuration
The electronic structure of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde is governed by the conjugated π-system of the benzodioxole ring and the electron-withdrawing effects of the aldehyde and hydroxyl groups.
Conjugation and Electron Distribution :
- The benzodioxole ring’s conjugated π-system delocalizes electron density, stabilizing the molecule.
- The aldehyde group (-CHO) at position 4 is electron-withdrawing, polarizing the adjacent C=O bond and enhancing reactivity toward nucleophilic attack.
- The hydroxyl (-OH) at position 5 participates in resonance, donating electron density through the oxygen’s lone pairs, which may influence the compound’s redox properties.
Molecular Orbital (MO) Configuration :
- HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) likely resides in the benzodioxole π-system, while the lowest unoccupied molecular orbital (LUMO) is associated with the aldehyde’s π* antibonding orbital. This configuration facilitates electrophilic reactions at the aldehyde site.
- Frontier Orbital Interactions : The hydroxyl group’s lone pairs may interact with adjacent π* orbitals, modulating electronic transitions and UV-Vis absorption properties.
Properties
IUPAC Name |
5-hydroxy-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYWXYZYYRXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stage 1: Chlorination with Phosphorus Pentachloride
The starting material, 2,3-methylenedioxybenzaldehyde, undergoes chlorination using phosphorus pentachloride (PCl₅) at elevated temperatures. The reaction replaces the aldehyde’s hydrogen atoms with chlorine, forming 4-dichloromethyl-2,2-dichlorobenzodioxole.
Reaction Conditions
- Temperature: 120–140°C
- Reagents: PCl₅ (3.0 mol equivalents)
- Solvent: Solvent-free or carbon tetrachloride
- Yield: 82.6–95%
The absence of solvent minimizes side reactions, while excess PCl₅ ensures complete conversion. Phosphorus oxychloride (POCl₃) and phosphorus(III) chloride (PCl₃) are distilled off post-reaction, leaving the chlorinated intermediate.
Stage 2: Fluorination with Anhydrous Hydrogen Fluoride
The chlorinated intermediate is treated with anhydrous hydrogen fluoride (HF) at subzero temperatures to replace chlorine atoms at the 2-position with fluorine. This step produces 4-dichloromethyl-2,2-difluorobenzodioxole.
Reaction Conditions
- Temperature: −10°C
- Reagents: HF (4.0 mol equivalents)
- Workup: Neutralization with CaO or KF
- Yield: 80%
The low temperature suppresses undesired side reactions, such as over-fluorination or ring-opening. Excess HF is removed via vacuum distillation, and residual acid is neutralized to avoid equipment corrosion.
Stage 3: Hydrolysis with Urotropin
The final step involves hydrolysis of the dichloromethyl group using urotropin (hexamethylenetetramine) in acidic media, yielding the target aldehyde.
Reaction Conditions
- Reagents: Urotropin (1.0 mol equivalent), 50% acetic acid
- Temperature: Reflux (16 hours)
- Workup: Extraction with methyl tert-butyl ether
- Yield: 86%
The hydrolysis proceeds via the Sommelet–Hauser reaction mechanism, where urotropin facilitates the oxidation of the dichloromethyl group to a formyl group.
Table 1. Summary of Reaction Conditions and Yields
| Stage | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | PCl₅ | 140°C | 95% |
| 2 | HF | −10°C | 80% |
| 3 | Urotropin, Acetic Acid | Reflux | 86% |
Alternative Synthetic Routes
Oxidative Cleavage of Isosafrole
Critical Analysis of Methodologies
Advantages of the Halogenation–Hydrolysis Route
- Scalability: The three-stage process operates under conditions amenable to industrial reactors, with yields exceeding 80% at each step.
- Purity: Minimal side products are observed due to the specificity of PCl₅ and HF in halogenation.
- Cost-Effectiveness: Starting materials like 2,3-methylenedioxybenzaldehyde are commercially available and inexpensive.
Limitations and Optimization Opportunities
- HF Handling: Fluorination requires specialized equipment to handle HF’s corrosive nature. Substitutes like KF or tetrabutylammonium fluoride (TBAF) could be explored for safer processing.
- Solvent Use: While solvent-free chlorination is efficient, alternative solvents (e.g., dichloromethane) might improve mixing and heat transfer.
Applications and Derivative Synthesis
The aldehyde functionality of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde enables its use in synthesizing fluorinated pharmaceuticals. For example, it serves as a precursor to 2,2-difluorobenzodioxole-4-carbaldehyde, a key intermediate in anticoagulant drugs.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives. These products have significant applications in various chemical and pharmaceutical processes .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives, including 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde, as candidates for the development of synthetic antidiabetic drugs. In vitro tests have shown that related compounds can significantly reduce blood glucose levels in diabetic models. For instance, certain derivatives demonstrated the ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, showcasing their potential for managing diabetes and obesity-related conditions .
Anticancer Properties
There is emerging evidence that compounds related to 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde exhibit anticancer activity. In vitro studies have reported promising results regarding the cytotoxic effects of these compounds on various cancer cell lines. For example, derivatives have been shown to selectively induce apoptosis in cancer cells while maintaining safety for normal cells, indicating a favorable therapeutic index .
HIV-1 Integrase Inhibition
Research has indicated that certain benzodioxole derivatives possess inhibitory activity against HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a target for antiviral therapies. Compounds derived from 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde may contribute to the development of novel antiretroviral agents .
Synthetic Chemistry
Building Block for Synthesis
5-Hydroxy-2H-1,3-benzodioxole-4-carbaldehyde serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows it to undergo various chemical transformations, leading to the synthesis of more complex molecules with potential biological activities. Researchers have utilized this compound as a precursor for synthesizing other benzodioxole derivatives with enhanced properties .
Cocrystal Formation
The compound has been explored for its ability to form cocrystals with other biologically active molecules. Cocrystallization can enhance the solubility and stability of pharmaceutical compounds, potentially leading to improved drug formulations .
Biological Studies
Binding Affinity Studies
Investigations into the binding affinity of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde with various biological targets are crucial for understanding its mechanism of action. These studies often focus on its interactions with enzymes and receptors that play significant roles in metabolic pathways and disease processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase and EGFR, leading to effects like apoptosis and DNA binding. These interactions make it a promising candidate for anticancer and antiparasitic therapies .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Derivatives like 5-hydroxy-benzene-1,3-dicarbaldehyde require multi-step synthesis, increasing cost and complexity .
- Structural Insights : X-ray crystallography data for these compounds are scarce, necessitating reliance on computational models for conformational analysis .
- Biological Relevance : While pheomelanin-related studies mention benzodioxole derivatives, direct evidence linking 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde to melanin pathways is absent .
Biological Activity
5-Hydroxy-2H-1,3-benzodioxole-4-carbaldehyde (commonly referred to as 5-Hydroxy-BDCA) is an organic compound notable for its unique structural features, including a benzodioxole moiety and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antidiabetic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of 5-Hydroxy-BDCA, supported by data tables and relevant case studies.
Structural Characteristics
5-Hydroxy-BDCA is characterized by the following structural features:
- Benzodioxole Ring : A fused bicyclic structure that contributes to the compound's chemical reactivity.
- Hydroxyl Group : Positioned at the 5th carbon of the benzodioxole ring, which may enhance its interaction with biological targets.
- Aldehyde Functional Group : Located at the 4th position, it plays a crucial role in the compound's reactivity and potential biological interactions.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole, including 5-Hydroxy-BDCA, exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and assessed their cytotoxicity against several cancer cell lines (HeLa, Caco-2, Hep3B). The results indicated that certain derivatives showed promising anticancer activity with IC50 values ranging from 3.94 to 9.12 mM .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC50 (mM) | Remarks |
|---|---|---|---|
| 2a | HeLa | 3.94 | Strong cytotoxicity compared to Doxorubicin |
| 2b | Hep3B | 4.12 | Effective against liver cancer cells |
| 5a | Caco-2 | 9.12 | Lower activity observed |
Antidiabetic Potential
Another significant area of research has focused on the antidiabetic potential of benzodioxole derivatives. A study reported that certain derivatives reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL . This suggests that compounds like 5-Hydroxy-BDCA could be developed as therapeutic agents for managing diabetes.
Summary of Antidiabetic Effects
| Study Type | Blood Glucose Reduction (mg/dL) | Control Group Level (mg/dL) |
|---|---|---|
| In Vivo | 173.8 | 252.2 |
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have also been investigated. A synthesis study revealed that certain compounds exhibited antibacterial activity against various bacterial strains . The interaction studies highlighted the binding affinity of these compounds with bacterial enzymes, indicating their potential as antibiotic agents.
Antimicrobial Efficacy Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
Mechanistic Insights
The biological activities of 5-Hydroxy-BDCA are believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. For example, molecular docking studies have shown that this compound can effectively bind to targets involved in cancer cell proliferation and glucose metabolism. Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Interaction Studies
- Binding Affinity : Studies indicate that 5-Hydroxy-BDCA exhibits a strong binding affinity for α-amylase, which is critical in carbohydrate metabolism.
- Mechanism of Action : The aldehyde group may facilitate nucleophilic attack by biological molecules, leading to altered metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via regioselective formylation of substituted benzodioxoles. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing aldehyde groups at specific positions on aromatic rings, as demonstrated in analogous heterocyclic systems . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side products like over-oxidized derivatives.
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and benzodioxole ring protons (δ ~6.0–7.5 ppm).
- IR Spectroscopy : To identify carbonyl (C=O stretch ~1680–1720 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula.
Comparative analysis with structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde) is recommended .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation. Store in a cool, dry, ventilated area away from ignition sources .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; rinse immediately with water if exposed .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints for hydrogen bonding and thermal parameters. Discrepancies in occupancy or disorder can be addressed via PART instructions in SHELX .
- Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry or twinning. For high-resolution data, anisotropic refinement is preferred .
Q. What strategies mitigate contradictory bioactivity results in pharmacological studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess compound degradation, which may explain variability in in vivo vs. in vitro results .
Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) using software like CrystalExplorer .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate intermolecular interactions .
Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA to identify reactive sites.
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., in DMSO or ethanol) on reaction pathways .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in solubility measurements across studies?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph. Eur. methods for solubility testing (e.g., shake-flask technique at 25°C).
- HPLC Quantification : Replace gravimetric methods with HPLC-UV to avoid impurities skewing results .
Q. What experimental controls ensure reproducibility in synthetic yields?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent aldehyde oxidation.
- Real-Time Monitoring : Employ TLC or in situ IR to terminate reactions at optimal conversion points .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
